6-Fluoro-2-[5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-benzoxazole
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Overview
Description
6-Fluoro-2-[5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-benzoxazole is a complex organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a fluorine atom, a methylpyrimidinyl group, and an octahydropyrrolo[3,4-c]pyrrole moiety, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
The synthesis of 6-Fluoro-2-[5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-benzoxazole involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives.
Reaction Conditions: The reactions are typically carried out under controlled temperatures and in the presence of catalysts to ensure high yields and purity.
Industrial Production: Industrial production methods may involve optimization of reaction conditions, use of continuous flow reactors, and scaling up the process to produce larger quantities efficiently.
Chemical Reactions Analysis
6-Fluoro-2-[5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom and other substituents on the benzoxazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include halogenating agents, acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzoxazole ring.
Scientific Research Applications
6-Fluoro-2-[5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-benzoxazole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-[5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound may act by:
Molecular Targets: Binding to enzymes, receptors, or other proteins involved in key biological processes.
Pathways Involved: Modulating signaling pathways, such as those related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
6-Fluoro-2-[5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-benzoxazole can be compared with other similar compounds, such as:
Benzoxazole Derivatives: Compounds like 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole, which also contain a benzoxazole ring but differ in their substituents and biological activities.
Pyrimidine Derivatives: Compounds containing the pyrimidine moiety, such as 4-methylpyrimidine, which may have different pharmacological properties.
Fluorinated Compounds: Other fluorinated heterocycles, which may exhibit unique chemical and biological properties due to the presence of the fluorine atom.
Properties
Molecular Formula |
C18H18FN5O |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
6-fluoro-2-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-1,3-benzoxazole |
InChI |
InChI=1S/C18H18FN5O/c1-11-4-5-20-17(21-11)23-7-12-9-24(10-13(12)8-23)18-22-15-3-2-14(19)6-16(15)25-18/h2-6,12-13H,7-10H2,1H3 |
InChI Key |
WGESKBDJIBAYDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)N2CC3CN(CC3C2)C4=NC5=C(O4)C=C(C=C5)F |
Origin of Product |
United States |
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